molecular formula C28H29F2N5O2S B2938124 N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476441-12-0

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2938124
CAS No.: 476441-12-0
M. Wt: 537.63
InChI Key: XAZUEJWXUVVFNK-UHFFFAOYSA-N
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Description

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of nociception, neurogenic inflammation, and pain signaling in response to a variety of endogenous and environmental irritants [https://pubmed.ncbi.nlm.nih.gov/26086040/]. This compound features a unique molecular architecture combining a 1,2,4-triazole core with an adamantane carboxamide group, which contributes to its high affinity and selectivity for the TRPA1 channel. Its primary research value lies in the investigation of pain pathways, particularly in models of inflammatory and neuropathic pain. By selectively blocking TRPA1, this antagonist allows researchers to elucidate the channel's specific role in disease pathophysiology and validate it as a therapeutic target. Furthermore, its research applications extend to the study of respiratory diseases such as asthma and cough, as well as migraine, where TRPA1 activation has been implicated [https://www.ncbi.nlm.nih.gov/books/NBK92802/]. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N5O2S/c29-20-1-5-22(6-2-20)32-25(36)16-38-27-34-33-24(35(27)23-7-3-21(30)4-8-23)15-31-26(37)28-12-17-9-18(13-28)11-19(10-17)14-28/h1-8,17-19H,9-16H2,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZUEJWXUVVFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl groups and the adamantane moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound shares structural homology with several triazole- and adamantane-containing derivatives.

Triazole Derivatives with Aryl Substituents

  • 2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Key features: A 3,4-dimethoxyphenyl group replaces one 4-fluorophenyl, and an acetamide group is present instead of adamantane. The acetamide group lacks the rigidity of adamantane, which may diminish target selectivity . Molecular weight: ~433.45 g/mol (estimated).
  • 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (): Key features: Trimethoxyphenyl and phenoxyphenyl substituents enhance steric bulk and electron-donating effects. Impact: Increased steric hindrance may limit binding to flat active sites (e.g., kinase pockets).

Adamantane-Containing Analogues

  • N-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-{3-nitro-1H-1,2,4-triazol-1-yl}-1-adamantanecarboxamide (): Key features: A nitro-triazole replaces the sulfanyl-carbamoyl group, and a trifluoromethylphenyl group is present. The trifluoromethyl group improves lipophilicity (logP ~3.5) compared to the target compound’s fluorophenyls . Molecular weight: 453.39 g/mol.
  • 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine (): Key features: Adamantane is directly attached to the triazole, and a dimethylaminoethyl group replaces the carboxamide. Impact: The tertiary amine introduces basicity (pKa ~9.5), altering solubility and ionization state under physiological conditions. This derivative may exhibit enhanced blood-brain barrier penetration .

Sulfanyl and Carboxamide Variations

  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ():
    • Key features : A pyrazole-carbothioamide replaces the triazole-carboxamide, with a 4-methylphenyl group.
    • Impact : The thioamide group increases hydrogen-bonding capacity but may reduce hydrolytic stability. The methylphenyl group adds hydrophobicity without fluorine’s electronic effects .

Data Tables

Table 1. Structural and Physicochemical Comparison of Key Analogues

Compound ID / Reference Core Structure Key Substituents Molecular Weight (g/mol) LogP* (Predicted) Notable Features
Target Compound 1,2,4-Triazole 4-Fluorophenyl (x2), sulfanyl-carbamoyl methyl, adamantane-1-carboxamide ~532.50 ~4.2 High rigidity, dual fluorine substitution
1,2,4-Triazole 3,4-Dimethoxyphenyl, sulfanyl-acetamide, 4-fluorophenyl ~433.45 ~2.8 Polar methoxy groups, lower lipophilicity
1,2,4-Triazole 3-Nitro-triazole, trifluoromethylphenyl, adamantane-1-carboxamide 453.39 ~3.5 Electrophilic nitro group, high logP
1,2,4-Triazole Adamantane, sulfanyl-dimethylethanamine ~375.47 ~2.5 Tertiary amine, enhanced BBB potential

*LogP predicted using fragment-based methods (e.g., Moriguchi method).

Biological Activity

N-{[4-(4-fluorophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an adamantane core, a triazole ring, and fluorophenyl groups. The molecular formula is C27H26F2N6O3SC_{27}H_{26}F_2N_6O_3S, with a molecular weight of approximately 530.63 g/mol. The presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Transporter (DAT) Inhibition : Recent studies have indicated that compounds with similar structures exhibit significant inhibitory effects on DAT, which is crucial for dopamine reuptake in the brain. This inhibition can lead to increased dopamine levels and may be beneficial in treating disorders related to dopamine dysregulation, such as ADHD and addiction .
  • Antimicrobial Activity : The triazole moiety is known for its antifungal properties. Compounds containing triazole rings have been shown to disrupt fungal cell membrane synthesis, making them effective against various fungal pathogens .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis through mitochondrial pathways or inhibition of specific oncogenic signaling pathways .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activities of this compound:

Activity TypeTarget/ModelObserved EffectReference
DAT InhibitionRat Brain MembranesIC50 = 23 nM
Antifungal ActivityCandida spp.Significant growth inhibition
CytotoxicityHeLa Cell LineLC50 = 15 µM
Apoptosis InductionMCF-7 Breast Cancer CellsIncreased caspase activity

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from the same chemical class:

  • Psychostimulant Abuse : A study demonstrated that related compounds effectively reduced the reinforcing effects of cocaine without exhibiting psychostimulant behaviors themselves. This suggests a potential application in treating substance use disorders .
  • Cancer Treatment : Research on triazole derivatives indicates their ability to induce apoptosis in cancer cells through mitochondrial pathways. These findings support further investigation into this compound as a candidate for anticancer therapy .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and carboxamide coupling. Challenges include low yields during triazole cyclization and purification of intermediates. Methodological solutions:

  • Use high-efficiency coupling agents (e.g., EDCI/HOBt) for amide bond formation.
  • Optimize reaction conditions (e.g., 60–80°C in DMF for triazole cyclization).
  • Purify intermediates via gradient elution (hexane:EtOAc 3:1 to 1:1) on silica gel columns .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR : Confirm fluorophenyl (δ 7.2–7.8 ppm for aromatic protons) and adamantane (δ 1.6–2.1 ppm for bridgehead protons) moieties.
  • HRMS : Validate molecular weight (±5 ppm accuracy; e.g., [M+H]+ expected m/z 556.22).
  • IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

Q. How does the adamantane moiety influence physicochemical properties?

  • Lipophilicity : Increases logP by ~2 units (measured via reverse-phase HPLC, C18 column).
  • Thermal Stability : TGA shows decomposition >250°C (cf. non-adamantane analogs decompose at ~200°C).
  • Solubility : Shake-flask method in PBS (pH 7.4) reveals <10 μg/mL solubility; use co-solvents (e.g., 5% DMSO) for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro models?

Contradictions may arise from assay variability (e.g., cell line sensitivity, serum interference). Methodological approaches:

  • Standardize assays using isogenic cell lines (e.g., HEK293-TLR4 for inflammatory response studies).
  • Employ orthogonal methods (e.g., SPR for binding affinity vs. luciferase reporter assays for functional activity).
  • Validate solubility limits with dynamic light scattering (DLS) to exclude aggregation artifacts .

Q. What computational strategies predict the binding mode to neurological targets?

  • Molecular Docking : Use AutoDock Vina with NMDA receptor crystal structures (PDB: 6WKP). Adamantane’s rigidity favors hydrophobic pocket occupancy.
  • MD Simulations : 100-ns simulations in explicit solvent (TIP3P) assess binding stability; analyze RMSD (<2.0 Å indicates stable binding).
  • QM/MM : Optimize fluorophenyl interactions with π-stacking residues (e.g., Tyr109 in 5-HT2A) .

Q. How to design metabolic stability studies in hepatic microsomes?

  • Experimental Design :
  • Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration system.
  • Monitor time points (0, 5, 15, 30, 60 min) via LC-MS/MS (MRM transitions for parent compound and metabolites).
    • Data Interpretation : Calculate t₁/₂ using first-order kinetics; intrinsic clearance (Clint) <10 μL/min/mg suggests favorable stability .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency (IC50) between fluorophenyl and non-fluorinated analogs?

  • Structural Analysis : Compare X-ray crystallography data (e.g., 2.1 Å resolution) of compound-enzyme complexes to identify fluorophenyl H-bonding vs. hydrophobic effects.
  • Free Energy Calculations : Use MM-PBSA to quantify ΔGbinding differences (±1.5 kcal/mol accuracy) .

Q. Why does this compound show variable cytotoxicity in cancer vs. normal cell lines?

  • Mechanistic Profiling : Perform RNA-seq on treated cells (e.g., MCF-7 vs. MCF-10A) to identify differentially expressed pathways (e.g., p53 vs. NF-κB).
  • Mitochondrial Staining : Use JC-1 assay to compare apoptosis induction (ΔΨm loss ≥50% in cancer cells) .

Methodological Recommendations

  • Crystallographic Analysis : For structural confirmation, collect data at 100 K using synchrotron radiation (λ = 0.71073 Å). Refine with SHELXL (R-factor <0.05) .
  • SAR Optimization : Replace the sulfanyl group with selenyl (logP ↑ by 0.3) or methylene (improves aqueous solubility by 2×) .

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